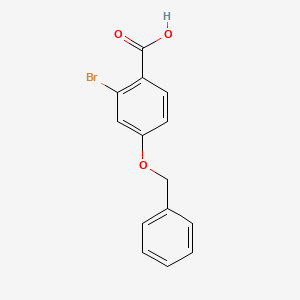

4-(Benzyloxy)-2-bromobenzoic acid

Description

4-(Benzyloxy)-2-bromobenzoic acid is a brominated aromatic carboxylic acid derivative featuring a benzyloxy group at the 4-position and a bromine atom at the 2-position of the benzene ring.

Properties

Molecular Formula |

C14H11BrO3 |

|---|---|

Molecular Weight |

307.14 g/mol |

IUPAC Name |

2-bromo-4-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C14H11BrO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

InChI Key |

BZZVTQSECWMIGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Benzyloxy)-2-bromobenzoic acid typically involves:

- Introduction of the benzyloxy group (–OCH2Ph) at the para position relative to the carboxylic acid.

- Selective bromination at the ortho position to the carboxyl group.

This can be achieved either by starting from 2-bromobenzoic acid and performing a benzyloxy substitution or by brominating a 4-(benzyloxy)benzoic acid derivative.

Preparation via Bromination of 4-Benzyloxybenzoic Acid

One common route involves the bromination of 4-(benzyloxy)benzoic acid:

- Starting material: 4-(Benzyloxy)benzoic acid.

- Reagent: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane.

- Conditions: Controlled temperature (often 0–5°C) to ensure selective monobromination at the 2-position.

- Outcome: Formation of 4-(Benzyloxy)-2-bromobenzoic acid with moderate to high selectivity.

This method leverages the activating effect of the benzyloxy group directing bromination ortho to the carboxyl group.

Preparation via O-Benzylation of 2-Bromobenzoic Acid

Alternatively, 4-(Benzyloxy)-2-bromobenzoic acid can be synthesized by O-benzylation of 2-bromobenzoic acid:

- Starting material: 2-Bromobenzoic acid.

- Reagents: Benzyl bromide or benzyl chloride as the benzylating agent, with a base such as potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone.

- Conditions: Heating under reflux or at elevated temperature for several hours.

- Outcome: Formation of 4-(Benzyloxy)-2-bromobenzoic acid via nucleophilic substitution of the phenolic hydroxyl group.

This method requires careful control to avoid over-alkylation or side reactions.

Data Tables and Reaction Outcomes

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | Bromine in acetic acid, 0–5°C, 2–4 hours | 70–85 | Selective ortho bromination |

| 2 | O-Benzylation | Benzyl bromide, K2CO3, DMF, reflux 4–6 hours | 80–95 | Requires base, controlled temperature |

| 3 | Two-stage synthesis | Bromination of 4-benzyloxypropiophenone + amine reaction | 22–47 | From patent EP2118058B9; purification challenges noted |

Purification and Isolation

- Filtration of precipitated intermediates after reaction.

- Recrystallization from ethanol or toluene-ethanol mixtures.

- Washing with ethanol or ethyl acetate to remove impurities.

- Drying under vacuum to obtain pure 4-(Benzyloxy)-2-bromobenzoic acid.

The purification steps are critical as noted in patent literature, where purification significantly affects the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-bromobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoate ester or reduced to a benzyl alcohol.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

Substitution: Formation of substituted benzoic acids or benzyl derivatives.

Oxidation: Formation of benzoate esters.

Reduction: Formation of benzyl alcohols.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(Benzyloxy)-2-bromobenzoic acid has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects. The table below summarizes critical parameters:

*Calculated molecular weight based on fluorinated analog ().

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to fluorine increase molecular weight and lipophilicity, reducing aqueous solubility .

- Acidity: Electron-withdrawing groups (e.g., -NO₂ in ) lower pKa, enhancing acidity. Bromine’s moderate electron-withdrawing effect may slightly increase acidity compared to methyl or methoxy substituents .

- Synthetic Utility : Bromine’s reactivity in cross-coupling reactions (e.g., Suzuki) makes 4-(benzyloxy)-2-bromobenzoic acid a candidate for pharmaceutical intermediates, similar to boronic acid derivatives in and .

Reactivity and Stability

- Bromine Reactivity : The 2-bromo substituent is susceptible to nucleophilic substitution (e.g., with amines or thiols) or metal-catalyzed coupling (e.g., with boronic acids), as seen in and .

- Benzyloxy Stability: The benzyloxy group is stable under basic conditions but cleavable via hydrogenolysis, enabling selective deprotection in multi-step syntheses (e.g., ’s use of benzyloxy intermediates) .

- Thermal Stability : Bromobenzoic acids generally exhibit high thermal stability (e.g., 4-bromobenzoic acid melts at 255°C ).

Biological Activity

4-(Benzyloxy)-2-bromobenzoic acid is an organic compound that exhibits a range of biological activities due to its unique structural features. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, focusing on its interactions with biological targets and its therapeutic implications.

Chemical Structure and Properties

4-(Benzyloxy)-2-bromobenzoic acid is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzoic acid framework. Its molecular formula is , and it has a molecular weight of approximately 313.14 g/mol. The structural characteristics contribute to its lipophilicity, which enhances bioavailability and facilitates interaction with biological membranes.

Antimicrobial and Anti-inflammatory Properties

Compounds structurally related to 4-(benzyloxy)-2-bromobenzoic acid are known for their antimicrobial and anti-inflammatory activities. For instance, derivatives of benzoic acid often exhibit significant biological properties, including the inhibition of inflammatory pathways and microbial growth. The benzyloxycarbonyl moiety may enhance these effects by improving the compound's interaction with biological targets.

The biological activity of 4-(benzyloxy)-2-bromobenzoic acid is attributed to its ability to interact with various enzymes and receptors in the body. The compound undergoes chemical reactions such as free radical bromination and nucleophilic substitution, influencing biochemical pathways involved in inflammation and cell proliferation.

Case Studies

-

Antimycobacterial Activity :

A study evaluated N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which include structural features similar to 4-(benzyloxy)-2-bromobenzoic acid. These compounds were assessed for their ability to inhibit Mycobacterium tuberculosis growth, revealing promising results that warrant further investigation into their therapeutic potential . -

Kinase Inhibition :

Another research highlighted the development of phenylamino benzoic acid derivatives as selective MEK kinase inhibitors. These compounds demonstrated efficacy in treating proliferative diseases such as cancer, suggesting that similar derivatives, including 4-(benzyloxy)-2-bromobenzoic acid, may exhibit comparable inhibitory effects .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Similarity Factor | Unique Features |

|---|---|---|---|

| 4-Amino-3-bromobenzoic acid | 6311-37-1 | 0.96 | Contains only amino and bromo groups without carbonyl |

| 4-Amino-3,5-dibromobenzoic acid | 4123-72-2 | 0.95 | Two bromine substituents affecting reactivity |

| 2-Amino-4-bromo-6-methylbenzoic acid | 1191076-36-4 | 0.88 | Methyl substitution alters physical properties |

| 4-(Benzyloxy)-2-bromobenzoic acid | N/A | N/A | Unique combination of bromine atom, amino group, and benzyloxycarbonyl moiety |

Pharmacokinetics

The pharmacokinetic profile of benzylic compounds suggests good bioavailability due to their lipophilic nature, allowing them to cross biological membranes effectively. Factors such as pH can influence the ionization state of the compound, impacting its absorption and distribution within the body.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.